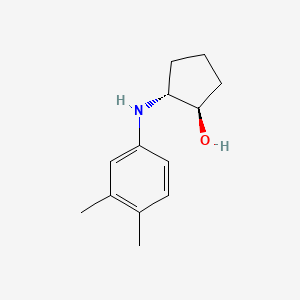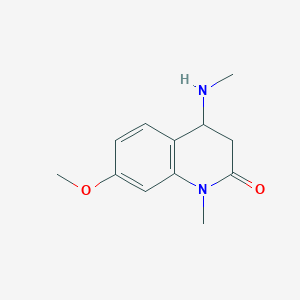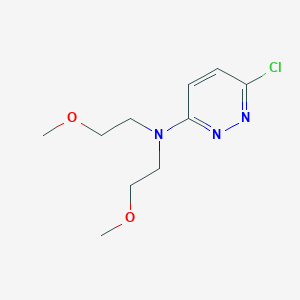
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ammonia and a suitable β-ketoester under acidic conditions to form the dihydropyridine ring. This reaction typically requires refluxing in ethanol for several hours to achieve the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts such as lanthanum triflate to facilitate the reaction and reduce the reaction time .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .
Scientific Research Applications
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,6-dihydropyridin-2-amine can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, this compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties .
Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
1-(2-Methoxyphenyl)-1,6-dihydropyridin-2-amine: A structural isomer with different pharmacological properties.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2H-pyridin-6-amine |
InChI |
InChI=1S/C12H14N2O/c1-15-11-7-5-10(6-8-11)14-9-3-2-4-12(14)13/h2-8H,9,13H2,1H3 |
InChI Key |
FPWAZMAZYPAGKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)

![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)

![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
